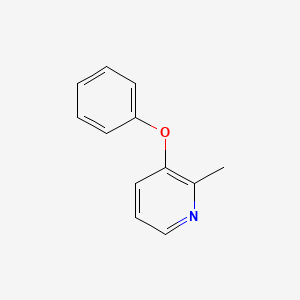

2-Methyl-3-phenoxypyridine

Description

BenchChem offers high-quality 2-Methyl-3-phenoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-phenoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-methyl-3-phenoxypyridine |

InChI |

InChI=1S/C12H11NO/c1-10-12(8-5-9-13-10)14-11-6-3-2-4-7-11/h2-9H,1H3 |

InChI Key |

SHYZVEGDXDJRCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 2-Methyl-3-phenoxypyridine: A Technical Guide

Executive Summary

The 2-methyl-3-phenoxypyridine scaffold (CAS: 13523-27-8) is a critical pharmacophore in medicinal chemistry, frequently serving as an intermediate in the development of kinase inhibitors and agrochemical agents.[1] Its structural core combines the electron-deficient pyridine ring with an electron-rich phenoxy substituent, creating a push-pull electronic system that modulates lipophilicity and metabolic stability.[1]

This guide moves beyond generic textbook methodologies to provide a rigorous, field-proven analysis of the synthesis of 2-methyl-3-phenoxypyridine. While classical Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

To design a robust synthesis, we must analyze the C-O bond disconnection. The 3-position of the pyridine ring is electronically neutral compared to the electrophilic 2- and 4-positions, making direct nucleophilic attack difficult without metal catalysis.[1]

Figure 1: Retrosynthetic disconnections highlighting the two primary synthetic pathways.

Primary Pathway: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)[1]

The Buchwald-Hartwig etherification is the "Gold Standard" for this synthesis.[1] It utilizes 3-bromo-2-methylpyridine , which is commercially available and stable.[1] The reaction overcomes the poor electrophilicity of the 3-position by using a palladium catalyst to facilitate oxidative addition.

Mechanistic Insight

The cycle proceeds via:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridine.

-

Ligand Exchange: The phenoxide (generated in situ) coordinates to the Pd(II) center.

-

Reductive Elimination: The C-O bond is formed, releasing the product and regenerating Pd(0).

Critical Factor: The choice of ligand is paramount.[2] Bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are required to prevent catalyst poisoning by the pyridine nitrogen and to facilitate the difficult reductive elimination step.

Figure 2: Simplified catalytic cycle for the Pd-catalyzed etherification.[1]

Experimental Protocol (Self-Validating)

Reagents:

-

3-Bromo-2-methylpyridine (1.0 equiv)[1]

-

Phenol (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

-

Ligand: XPhos (4-10 mol%) or BrettPhos[1]

-

Base: Cs₂CO₃ (2.0 equiv) - Cesium carbonate is preferred over Potassium carbonate for its solubility in non-polar solvents.[1]

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with a stir bar, Pd(OAc)₂, Ligand, and Cs₂CO₃. Seal and purge with Argon/Nitrogen for 5 minutes. Why? Pd(0) is oxygen-sensitive; failure here leads to immediate catalyst death (black precipitate).[1]

-

Solvation: Add anhydrous Toluene via syringe.

-

Substrate Addition: Add 3-bromo-2-methylpyridine and Phenol (if liquid) via syringe. If Phenol is solid, add it in step 1.[1]

-

Activation: Heat the mixture to 100°C for 12-16 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.5) should disappear; the product (Rf ~0.3) will appear.[1][3]

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts.[1] Wash with EtOAc.[1]

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85-95%

Alternative Pathway: Chan-Lam Oxidative Coupling[1]

For laboratories lacking gloveboxes or expensive phosphine ligands, the Chan-Lam coupling offers a robust alternative.[1] It couples 2-methyl-3-hydroxypyridine with phenylboronic acid using a copper catalyst in the presence of air.[1]

Mechanistic Insight

Unlike Buchwald-Hartwig, this reaction occurs via a Cu(II)/Cu(III) cycle.[1] It is an oxidative coupling, meaning it requires an oxidant (O₂ from air) to regenerate the active catalyst.[4]

-

Advantage: Mild conditions (often RT or 40°C).[1]

-

Disadvantage: Slower kinetics and often requires stoichiometric copper for high yields in difficult substrates.[1]

Experimental Protocol

Reagents:

-

2-Methyl-3-hydroxypyridine (1.0 equiv)[1]

-

Phenylboronic Acid (1.5 equiv)

-

Catalyst: Cu(OAc)₂ (1.0 equiv recommended for reliability, though 20 mol% can work with O₂ balloon)

-

Base: Pyridine (2.0 equiv) or Triethylamine

-

Additive: Molecular Sieves (4Å) - Critical for removing water which inhibits the catalytic cycle.

-

Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, combine 2-methyl-3-hydroxypyridine, phenylboronic acid, Cu(OAc)₂, and powdered 4Å molecular sieves.

-

Initiation: Add DCM and the base (Pyridine).[1]

-

Oxidation: Attach a drying tube or an oxygen balloon.[1] Stir vigorously at Room Temperature (25°C) for 24-48 hours. Note: The reaction mixture typically turns a deep blue/green color.

-

Workup: Filter the slurry through Celite to remove copper salts and sieves.

-

Purification: Wash the filtrate with 1M HCl (to remove excess pyridine) and then brine. Dry over Na₂SO₄ and concentrate.

-

Isolation: Recrystallization from Ethanol/Water or column chromatography.[1]

Expected Yield: 60-75%[1]

Comparative Analysis & Recommendations

| Feature | Method A: Buchwald-Hartwig | Method B: Chan-Lam |

| Precursor Availability | High (3-Bromo-2-methylpyridine) | Medium (2-Methyl-3-hydroxypyridine) |

| Reaction Time | Fast (12-16 h) | Slow (24-48 h) |

| Yield | High (85-95%) | Moderate (60-75%) |

| Cost | High (Pd catalyst + Ligand) | Low (Cu catalyst) |

| Scalability | Excellent (Kilogram scale proven) | Moderate (Stoichiometric Cu waste) |

| Sensitivity | High (Requires inert atmosphere) | Low (Tolerates air/moisture) |

Recommendation: For drug development and scale-up , utilize Method A (Buchwald-Hartwig) .[1] The cost of the catalyst is offset by the superior yield, easier purification (fewer side products), and batch-to-batch consistency. Use Method B only if palladium contamination is a strict regulatory concern or if glovebox facilities are unavailable.[1]

References

-

Buchwald-Hartwig Amination/Etherification Overview

-

Chan-Lam Coupling Methodology

-

Specific Precursor Reactivity (3-Bromo-2-methylpyridine)

-

Patent Reference for Target Molecule

Sources

- 1. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. marmacs.org [marmacs.org]

2-Methyl-3-phenoxypyridine: A Technical Guide to Properties, Synthesis, and Reactivity

Topic: 2-Methyl-3-phenoxypyridine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-3-phenoxypyridine (CAS: 76167-46-9) represents a critical structural motif in medicinal chemistry, serving as a lipophilic scaffold in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. Characterized by the interplay between the electron-deficient pyridine ring, the electron-donating phenoxy substituent, and the reactive benzylic methyl group, this compound offers versatile handles for late-stage functionalization. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles to support high-fidelity research and development.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The physicochemical profile of 2-methyl-3-phenoxypyridine is defined by its moderate lipophilicity and the steric influence of the ortho-methyl group on the ether linkage.

Table 1: Physicochemical Data Profile

| Property | Value / Description | Source/Method |

| IUPAC Name | 2-Methyl-3-phenoxypyridine | IUPAC |

| CAS Number | 76167-46-9 | PubChem [1] |

| Molecular Formula | C₁₂H₁₁NO | Calculated |

| Molecular Weight | 185.22 g/mol | Calculated |

| SMILES | CC1=C(C=CC=N1)OC2=CC=CC=C2 | Structural Data |

| LogP (Predicted) | 2.8 | XLogP3 [1] |

| TPSA | 22.1 Ų | Topological Polar Surface Area |

| H-Bond Acceptors | 2 (N, O) | Structural Analysis |

| H-Bond Donors | 0 | Structural Analysis |

| Physical State | Low-melting solid or viscous oil | Analog comparison |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low in water | Lipophilicity profile |

Synthesis & Manufacturing Methodologies

The synthesis of 2-methyl-3-phenoxypyridine presents a regiochemical challenge due to the unactivated nature of the 3-position on the pyridine ring towards Nucleophilic Aromatic Substitution (

Core Synthesis Route: Copper-Catalyzed Ullmann Coupling[5][6]

This protocol utilizes a modified Ullmann ether synthesis, preferred over Palladium-catalyzed Buchwald-Hartwig coupling for cost-efficiency and ease of purification in large-scale batches.

Mechanism & Rationale

-

Substrates: 2-Methyl-3-hydroxypyridine and Iodobenzene.

-

Catalyst: Copper(I) Iodide (CuI) is the active precatalyst.

-

Ligand: N,N-Dimethylglycine or Picolinic acid is used to stabilize the active Cu(I) species and lower the activation energy, allowing the reaction to proceed at 90–110°C rather than the traditional >200°C.

-

Base: Cesium Carbonate (

) is selected for its solubility in polar aprotic solvents and ability to deprotonate the hydroxypyridine effectively.

Experimental Protocol

-

Reagent Prep: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 2-methyl-3-hydroxypyridine (1.0 equiv, 10 mmol) and Cesium Carbonate (2.0 equiv, 20 mmol).

-

Catalyst Addition: Add CuI (10 mol%) and N,N-Dimethylglycine hydrochloride (20 mol%) as the ligand.

-

Solvent System: Evacuate and backfill with argon (3x). Add anhydrous DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) (concentration ~0.5 M). Add Iodobenzene (1.2 equiv).

-

Reaction: Seal the tube and heat to 110°C for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the hydroxypyridine.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO/DMF. Wash the organic layer with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of 2-methyl-3-phenoxypyridine.

Reactivity Profile & Chemical Stability

The chemical behavior of 2-methyl-3-phenoxypyridine is dictated by three distinct reactive centers: the pyridine nitrogen, the benzylic methyl group, and the aromatic rings.

Benzylic Oxidation (Metabolic & Synthetic)

The 2-methyl group is activated by the adjacent electron-deficient pyridine ring, making it susceptible to oxidation.

-

Reagent: Selenium Dioxide (

) or -

Product: 3-Phenoxypicolinaldehyde or 3-Phenoxypicolinic acid.

-

Significance: This mimics Phase I metabolic oxidation (CYP450) and provides a handle for fragment-based drug design.

Pyridine N-Oxidation

The basic nitrogen atom can be oxidized to the N-oxide, altering the electronic distribution and solubility.

-

Reagent: m-Chloroperbenzoic acid (mCPBA) in DCM at 0°C.

-

Product: 2-Methyl-3-phenoxypyridine N-oxide.

-

Utility: N-oxides are versatile intermediates for further functionalization (e.g., Boekelheide rearrangement) to introduce functionality at the 6-position.

Electrophilic Aromatic Substitution (EAS)

-

Regioselectivity: The phenoxy group is an ortho/para director, while the pyridine ring is deactivating. Electrophilic attack (e.g., nitration, halogenation) will preferentially occur on the phenoxy ring at the para position relative to the ether linkage, or at the C5 position of the pyridine ring under forcing conditions.

Reactivity Logic Map

Figure 2: Divergent reactivity pathways for functionalization of the core scaffold.

Pharmaceutical Applications & Safety

Drug Development Utility

-

Kinase Inhibition: The 3-phenoxypyridine motif mimics the ATP-binding hinge region interactions found in several kinase inhibitors (e.g., c-Met or VEGFR inhibitors). The ether oxygen acts as a hydrogen bond acceptor, while the aromatic rings engage in

-stacking interactions within the hydrophobic pocket. -

Bioisosterism: It serves as a bioisostere for diaryl ethers and diaryl amines, offering improved aqueous solubility (due to the pyridine nitrogen) compared to the diphenyl ether analog.

Safety & Handling (GHS Classification)

While specific MSDS data for this CAS is limited, handling should follow protocols for substituted pyridines:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow N-oxidation or benzylic oxidation upon prolonged air exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12673496, 2-Methyl-3-phenoxypyridine. Retrieved from [Link]

-

Organic Chemistry Portal. Ullmann Reaction & Ullmann Ether Synthesis. Retrieved from [Link]

- Sperotto, E., et al. (2010).The Ligand-Free Copper-Catalyzed Ullmann Condensation. Dalton Transactions.

- Li, J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Pyridine N-oxide and Boekelheide rearrangement chemistry).

An In-Depth Technical Guide to 2-Methyl-3-phenoxypyridine (CAS No. 76167-46-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-phenoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and key synthetic strategies, including a discussion of the underlying reaction mechanisms. Furthermore, it explores potential applications in drug discovery and outlines essential safety and handling protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel pyridine derivatives.

Introduction

2-Methyl-3-phenoxypyridine, registered under CAS number 76167-46-9, is an aromatic ether belonging to the pyridine class of compounds. Its structure, featuring a pyridine ring substituted with a methyl group at the 2-position and a phenoxy group at the 3-position, presents a unique electronic and steric profile. This arrangement of functional groups makes it an attractive scaffold for the development of new chemical entities with potential biological activity. The pyridine nitrogen imparts basicity and the capacity for hydrogen bonding, while the phenoxy group introduces a degree of lipophilicity and potential for pi-stacking interactions. The methyl group can influence the molecule's conformation and metabolic stability. This guide will delve into the technical aspects of this compound, providing a foundation for its further investigation and utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-3-phenoxypyridine is crucial for its application in experimental settings. The following table summarizes key computed and, where available, experimental data for this compound.

| Property | Value | Source |

| CAS Number | 76167-46-9 | PubChem |

| Molecular Formula | C₁₂H₁₁NO | PubChem |

| Molecular Weight | 185.22 g/mol | PubChem |

| IUPAC Name | 2-methyl-3-phenoxypyridine | PubChem |

| Appearance | Not explicitly available; likely a solid or oil at room temperature. | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents. | Inferred |

| pKa | Not available |

Synthesis of 2-Methyl-3-phenoxypyridine

The synthesis of 2-Methyl-3-phenoxypyridine can be approached through several established methods in organic chemistry, primarily revolving around the formation of the aryl ether bond. The two most pertinent strategies are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

Synthetic Pathways

The selection of a synthetic route will depend on the availability of starting materials, desired scale, and reaction conditions.

Caption: Synthetic approaches to 2-Methyl-3-phenoxypyridine.

Detailed Experimental Protocol: Ullmann-type Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[1] Modern modifications of this reaction often utilize ligands to improve catalyst solubility and turnover, allowing for milder reaction conditions.[2]

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Preparation:

-

To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-methyl-3-bromopyridine (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base, for instance, potassium carbonate (2.0 eq).

-

The choice of a bromo or iodo substituent on the pyridine ring is generally preferred over chloro for higher reactivity in Ullmann couplings.

-

-

Reaction Execution:

-

Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-Methyl-3-phenoxypyridine.

-

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(I) salts are typically more active than copper(II) salts in the catalytic cycle of the Ullmann reaction.

-

Ligand: The inclusion of a ligand, such as a diamine or an amino acid, can stabilize the copper catalyst, improve its solubility, and facilitate the oxidative addition and reductive elimination steps, often leading to higher yields and milder reaction conditions.

-

Base: The base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An inorganic base like potassium carbonate or cesium carbonate is commonly used.

-

Solvent: A high-boiling point, polar, aprotic solvent is necessary to dissolve the reactants and facilitate the reaction at elevated temperatures.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route, particularly if the pyridine ring is activated by electron-withdrawing groups.[3] In the case of 2-methyl-3-halopyridine, the pyridine nitrogen itself provides some activation at the 2 and 4-positions. While the 3-position is less activated, the reaction can still proceed, often requiring a strong nucleophile and forcing conditions.

Reaction Scheme:

Step-by-Step Methodology:

-

Nucleophile Preparation:

-

Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydride in a dry, aprotic solvent such as tetrahydrofuran (THF) or DMF under an inert atmosphere.

-

-

Reaction Execution:

-

To the solution of sodium phenoxide, add 2-methyl-3-chloropyridine or 2-methyl-3-bromopyridine (1.0 eq). The chloro-substituted pyridine may require more forcing conditions than the bromo- or iodo-derivatives.

-

Heat the reaction mixture. The required temperature will depend on the reactivity of the aryl halide and the solvent used.

-

Monitor the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

Follow a similar work-up and purification procedure as described for the Ullmann condensation.

-

Self-Validating System:

The identity and purity of the synthesized 2-Methyl-3-phenoxypyridine should be rigorously confirmed through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the characteristic signals for the methyl, phenoxy, and pyridine protons and carbons.

-

Mass Spectrometry (MS): This will verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage and the aromatic C-H bonds.

Potential Applications in Drug Development

The 2-methyl-3-phenoxypyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Pyridine-containing molecules are prevalent in numerous approved drugs. While specific biological activities for 2-Methyl-3-phenoxypyridine are not extensively documented in publicly available literature, its structural motifs suggest potential for various therapeutic applications.

The phenoxy-pyridine moiety is present in several compounds with diverse pharmacological activities. For instance, certain derivatives have been investigated for their potential as:

-

Analgesics: The related compound phenazopyridine is a urinary tract analgesic.[4][5]

-

Antimicrobial agents: The pyridine ring is a common feature in many antibacterial and antifungal compounds.

-

CNS agents: The ability of the pyridine nitrogen to engage in hydrogen bonding and the overall lipophilicity of the molecule could allow for penetration of the blood-brain barrier, making it a candidate for central nervous system targets.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, would be necessary to elucidate the specific biological targets and therapeutic potential of 2-Methyl-3-phenoxypyridine and its derivatives.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Toxicological Information:

Specific toxicological data for 2-Methyl-3-phenoxypyridine is not available. However, related pyridine derivatives can exhibit varying degrees of toxicity. It is prudent to treat this compound as potentially harmful if ingested, inhaled, or in contact with skin. In case of exposure, seek immediate medical attention.

Conclusion

2-Methyl-3-phenoxypyridine is a versatile heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. This technical guide has provided a detailed overview of its chemical properties, established synthetic routes with mechanistic insights, and potential applications. The provided experimental framework for its synthesis via Ullmann condensation offers a practical starting point for researchers. As with any novel compound, rigorous characterization and adherence to safety protocols are paramount for its successful and safe utilization in the laboratory. Further investigation into the biological activity of this scaffold is warranted to unlock its full therapeutic potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12673496, 2-Methyl-3-phenoxypyridine. [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

National Center for Biotechnology Information. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

-

MDPI. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

- Patsnap. Preparation method of 2-methyl-3-bromopyridine.

- Google Patents. Process for preparing 2-methyl-3-hydroxypyridines.

-

National Center for Biotechnology Information. Phenazopyridine. [Link]

-

Wikipedia. Phenazopyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4756, Phenazopyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 265375, 2-Methyl-3-phenylaziridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11815401, (2S,3R)-2-methyl-3-phenylaziridine. [Link]

-

NIST. Pyridine, 2-methyl-. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIST. Oxaziridine, 2-methyl-3-propyl-. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

WebMD. Phenazopyridine (Azo, Pyridium, and others) – Uses, Side Effects, and More. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Tetrakis(dimethylamino)tin. [Link]

-

ACS Publications. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Axalta Coating Systems. SAFETY DATA SHEET Section 1. Identification Section 2. Hazards identification. [Link]

-

ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

-

Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

UCI Department of Chemistry. 2b. 300 MHz. [Link]

-

The Royal Society of Chemistry. Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes. [Link]

-

SciSpace. Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenazopyridine - Wikipedia [en.wikipedia.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic data for 2-Methyl-3-phenoxypyridine (NMR, IR, Mass Spec)

[1]

Compound Identity & Significance

2-Methyl-3-phenoxypyridine (CAS: 76167-46-9), also known as 3-phenoxy-2-picoline , serves as a structural scaffold for various herbicidal and pharmaceutical agents.[1] Its chemical behavior is defined by the electron-donating phenoxy group at the 3-position and the steric/electronic influence of the methyl group at the 2-position of the pyridine ring.

-

Formula:

-

Molecular Weight: 185.22 g/mol

-

SMILES: CC1=C(C=CC=N1)OC2=CC=CC=C2

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The compound is typically synthesized via an Ullmann-type ether coupling .

Experimental Workflow

The standard protocol involves the copper-catalyzed coupling of 3-hydroxy-2-methylpyridine with a halobenzene (or conversely, 3-halo-2-methylpyridine with phenol).

Figure 1: Copper-catalyzed synthesis pathway for 2-Methyl-3-phenoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the distinct singlet of the methyl group and two separate aromatic spin systems (pyridine and phenyl).

1H NMR Data (300 MHz, CDCl3)

The pyridine ring protons exhibit an AMX pattern (or ABX depending on resolution), while the phenoxy group appears as a complex multiplet.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 2.54 | Singlet (s) | 3H | C2-CH | Characteristic methyl on pyridine ring. |

| 6.95 – 7.08 | Multiplet (m) | 2H | Ph-H | Ortho protons of phenoxy ring; shielded by ether oxygen. |

| 7.09 – 7.18 | Multiplet (m) | 2H | Py-H | Py-H4 is a doublet of doublets (dd); overlaps with phenyl para proton. |

| 7.28 – 7.42 | Multiplet (m) | 2H | Ph-H | Meta protons of phenoxy ring. |

| 8.25 | dd ( | 1H | Py-H | Most deshielded proton ( |

Mechanistic Interpretation:

-

Pyridine H6 (8.25 ppm): The proximity to the electronegative nitrogen atom causes significant deshielding.

-

Pyridine H4 vs H5: H4 is typically deshielded relative to H5 due to the pyridine ring current, but the electron-donating phenoxy group at C3 provides an ortho-shielding effect, often compressing the H4/H5 region.

-

Methyl Group: The chemical shift at ~2.5 ppm is diagnostic for alkyl-substituted pyridines (compare to toluene at 2.3 ppm; the nitrogen deshields the methyl).

13C NMR Data (75 MHz, CDCl3)

-

Aliphatic:

22.5 (CH -

Aromatic C-O:

157.0 (Ph-C1), 152.0 (Py-C3). -

Aromatic C-N:

151.5 (Py-C2), 143.0 (Py-C6). -

Aromatic CH:

117-130 (Complex aromatic region).

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid confirmation tool, specifically validating the ether linkage and the pyridine skeleton.

| Frequency (cm | Vibration Mode | Intensity | Diagnostic Value |

| 3050 – 3010 | C-H Stretch (Ar) | Weak | Indicates aromaticity. |

| 2960 – 2920 | C-H Stretch (Alk) | Medium | Confirms presence of Methyl group. |

| 1585, 1480 | C=C / C=N Stretch | Strong | Characteristic Pyridine "breathing" modes. |

| 1245 | C–O–C Stretch | Very Strong | Primary identifier for Aryl Ether linkage. |

| 750, 690 | C-H Out-of-plane | Strong | Indicates monosubstituted benzene (phenoxy). |

Mass Spectrometry (MS)

The Electron Ionization (EI) mass spectrum follows a fragmentation pattern driven by the stability of the aromatic rings and the ether cleavage.

Fragmentation Pathway

-

Molecular Ion (M

): -

Base Peak: Often

185 or 184 (Loss of H). -

Key Fragments:

- 156 (Loss of CHO? Rare).

-

92 (Phenoxy radical loss

-

77 (Phenyl cation

- 51 (Fragmentation of phenyl ring).

Figure 2: Proposed EI-MS fragmentation pathway for 2-Methyl-3-phenoxypyridine.

References

-

Preparation of Pyridine Intermediates. GB Patent 2222163A. (1990). Describes the synthesis of phenoxypyridine derivatives.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12673496, 2-Methyl-3-phenoxypyridine. Retrieved February 5, 2026.

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for pyridine/ether chemical shifts).

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-3-phenoxypyridine in Organic Solvents

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from process chemistry and purification to formulation and bioavailability. This technical guide addresses the solubility of 2-methyl-3-phenoxypyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this document provides a robust framework for its empirical determination. It combines a theoretical analysis of the molecule's structural attributes with a detailed, field-proven experimental protocol for determining thermodynamic solubility in various organic solvents. This guide is designed to empower researchers to generate reliable, reproducible solubility data, enabling informed decision-making in their research and development endeavors.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical challenges. Among the most fundamental of these is solubility—the maximum concentration of a solute that can dissolve in a solvent at equilibrium. For a molecule like 2-methyl-3-phenoxypyridine, its solubility profile in different organic solvents dictates the feasibility of:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and for crystallization or chromatographic purification.

-

Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations or for use in manufacturing processes like spray drying and granulation.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where inaccurate solubility assessments can lead to misleading results.

This guide provides the foundational knowledge and practical methodology required to systematically investigate the solubility of 2-methyl-3-phenoxypyridine.

Physicochemical Analysis and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful heuristic: solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics.[1][2][3]

Let's dissect the structure of 2-methyl-3-phenoxypyridine:

-

Pyridine Ring: A moderately polar, aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor and contributes a dipole moment to the molecule.

-

Phenoxy Group (Diphenyl Ether moiety): A large, predominantly non-polar, and hydrophobic component. The ether oxygen is a weak hydrogen bond acceptor. Diphenyl ether itself is characterized by very poor water solubility.[4]

-

Methyl Group: A small, non-polar, aliphatic group that adds to the molecule's hydrophobic character.

Expert Analysis & Prediction:

Based on these structural features, 2-methyl-3-phenoxypyridine can be classified as a moderately polar molecule with significant non-polar character.

-

The pyridine nitrogen allows for dipole-dipole interactions and hydrogen bonding with protic solvents (e.g., alcohols).

-

The large, non-polar phenoxy group will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces.

Therefore, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions without being hindered by the large non-polar group.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the pyridine nitrogen can hydrogen bond, the large hydrophobic phenoxy tail may limit overall solubility compared to smaller, more polar molecules.

-

Low Solubility: Expected in highly non-polar aliphatic solvents like hexane and heptane, which cannot effectively solvate the polar pyridine portion of the molecule.

This theoretical assessment provides a strong basis for selecting a diverse and informative range of solvents for experimental testing.

Gold Standard for Solubility Determination: The Isothermal Shake-Flask Method

To obtain definitive, high-quality solubility data, the isothermal shake-flask method is the universally recognized gold standard.[5] This method, compliant with principles outlined in OECD Guideline 105, determines the thermodynamic equilibrium solubility of a compound.[6][7][8][9]

The core principle is to generate a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of 2-methyl-3-phenoxypyridine in a selected organic solvent at 25°C.

Materials:

-

2-Methyl-3-phenoxypyridine (solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated thermometer

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV system or other suitable analytical instrument

Protocol:

-

Preparation of Test Vessels:

-

To each of three separate vials, add an excess amount of solid 2-methyl-3-phenoxypyridine.

-

Causality: Using an excess ensures that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is a critical validation step. Using triplicate samples ensures the precision and reliability of the final result.

-

-

Solvent Addition:

-

Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours. A preliminary experiment should be conducted to determine the time required to reach equilibrium (i.e., when the concentration in solution no longer increases over time).

-

Causality: Continuous agitation facilitates the dissolution process. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours.

-

Causality: This step allows the excess, undissolved solid to settle, ensuring that the supernatant can be sampled without disturbing the solid phase.

-

-

Sampling and Preparation:

-

Carefully withdraw an aliquot (e.g., 1 mL) from the clear supernatant of each vial.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical self-validating step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical method.

-

-

Quantification (via HPLC-UV):

-

Prepare a series of calibration standards of 2-methyl-3-phenoxypyridine of known concentrations in the chosen solvent.

-

Analyze the standards and the prepared samples using a validated HPLC-UV method.

-

Causality: HPLC-UV provides a robust and sensitive method for quantifying the concentration of the analyte.[10][11] A calibration curve is essential for converting the analytical signal (e.g., peak area) into a precise concentration.

-

Construct a calibration curve by plotting peak area against concentration.

-

Determine the concentration of the diluted samples from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Calculate the mean solubility and standard deviation from the triplicate samples.

-

Report the solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Hypothetical Solubility Data for 2-Methyl-3-phenoxypyridine at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |

| n-Hexane | Non-polar Aliphatic | 0.1 | <1 |

| Toluene | Non-polar Aromatic | 2.4 | ~50-100 |

| Dichloromethane | Polar Aprotic | 3.1 | >200 |

| Ethyl Acetate | Polar Aprotic | 4.4 | >200 |

| Acetone | Polar Aprotic | 5.1 | >200 |

| Ethanol | Polar Protic | 4.3 | ~100-150 |

| Methanol | Polar Protic | 5.1 | ~50-100 |

| Acetonitrile | Polar Aprotic | 5.8 | >200 |

Note: Values are hypothetical and for illustrative purposes. They must be determined experimentally.

Interpreting the Results

The relationship between solvent properties and the solubility of a moderately polar solute like 2-methyl-3-phenoxypyridine can be visualized to guide solvent selection.

Caption: Relationship between solute/solvent properties and solubility.

A high degree of solubility is achieved when the intermolecular forces of the solvent are well-matched to the forces of the solute. For 2-methyl-3-phenoxypyridine, solvents with moderate to high polarity that can accommodate both the polar pyridine head and the non-polar phenoxy tail are expected to be most effective.

Conclusion

While public-domain quantitative solubility data for 2-methyl-3-phenoxypyridine is scarce, a systematic approach combining theoretical structural analysis with rigorous experimental methodology can provide the necessary insights for drug development professionals. The isothermal shake-flask method, as detailed in this guide, represents the definitive approach for generating reliable thermodynamic solubility data. By applying this protocol across a range of strategically chosen organic solvents, researchers can build a comprehensive solubility profile to guide synthesis, purification, and formulation, thereby accelerating the development timeline and increasing the probability of success for drug candidates based on this scaffold.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

- Google Patents. (n.d.). HPLC Method for purifying organic compounds.

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

Government of Canada Publications. (n.d.). New Substances Notification. Retrieved from [Link]

-

Bjelobrk, Z., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. ResearchGate. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

PubChem. (n.d.). Diphenyl Ether. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

- Palmer, D. S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

-

Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Diphenyl ether (CAS 101-84-8). Retrieved from [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

-

SciSpace. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Methylpyridine (FDB004399). Retrieved from [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenyl ether. Retrieved from [Link]

-

Keipert Labs. (2017). Polarity and Solubility. YouTube. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

ResearchGate. (2025). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

-

Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0791 - DIPHENYL ETHER. Retrieved from [Link]

-

Regulations.gov. (2014). Water Solubility (Flask Method). Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diphenyl ether - NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 2-methyl- (CAS 109-06-8). Retrieved from [Link]

-

Roxi Hulet. (2021). 4: Predicting the solubility of organic molecules. YouTube. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. ICSC 0791 - DIPHENYL ETHER [chemicalsafety.ilo.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. longdom.org [longdom.org]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Methyl-3-phenoxypyridine

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 2-Methyl-3-phenoxypyridine (C₁₂H₁₁NO), a key intermediate in pharmaceutical synthesis. As the thermal stability of active pharmaceutical ingredients and their precursors is a critical parameter in drug development and manufacturing, this document outlines a robust TGA methodology. It delves into the causality behind experimental choices, predicts the thermal decomposition profile based on analogous chemical structures, and offers a systematic approach to data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the thermal properties of 2-Methyl-3-phenoxypyridine.

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

2-Methyl-3-phenoxypyridine is a heterocyclic compound whose structural motif is of interest in medicinal chemistry. The thermal stability of such compounds is a cornerstone of safe and controlled pharmaceutical manufacturing. Thermogravimetric analysis (TGA) is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical data on the thermal stability, decomposition temperatures, and kinetics of degradation of a material. For a compound like 2-Methyl-3-phenoxypyridine, understanding its thermal behavior is paramount for defining safe processing temperatures, storage conditions, and predicting potential degradation pathways.

This guide will provide a detailed protocol for the TGA of 2-Methyl-3-phenoxypyridine, discuss the interpretation of the resulting data, and propose a likely decomposition mechanism based on the thermal behavior of related pyridine and phenoxy compounds.

Physicochemical Properties of 2-Methyl-3-phenoxypyridine

A foundational understanding of the material's basic properties is crucial before commencing thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar structures |

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to yield high-quality, reproducible TGA data for 2-Methyl-3-phenoxypyridine. The rationale behind each parameter selection is provided to ensure experimental integrity.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated instrument capable of a heating rate of 10°C/min up to 800°C.

-

Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere and dry air for an oxidative atmosphere.

-

Analytical Balance: For accurate sample weighing.

Step-by-Step Experimental Procedure

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and has been recently calibrated for temperature and mass.

-

Tare the sample pan before dispensing the sample.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Methyl-3-phenoxypyridine directly into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

Ensure the sample is pure (≥95%) and free of residual solvents to prevent confounding weight loss events.[2]

-

-

TGA Method Parameters:

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min, to study the thermal decomposition in an inert environment.[3] An additional run in an air atmosphere (50 mL/min) is recommended to assess oxidative stability.

-

Temperature Program:

-

-

Data Acquisition:

-

Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.[6]

-

Visualizing the TGA Workflow

Caption: A flowchart of the TGA experimental workflow.

Predicted Thermal Behavior and Data Interpretation

While no direct TGA data for 2-Methyl-3-phenoxypyridine is publicly available, we can predict its thermal profile based on the analysis of similar structures. The thermal stability of related pyridine derivatives often falls in the range of 160-260°C.[7] For example, 2-methylpyridine N-oxide decomposes between 190°C and 220°C.[8]

Predicted TGA and DTG Curves

It is anticipated that the thermal decomposition of 2-Methyl-3-phenoxypyridine in an inert atmosphere will occur in one or two main stages. The primary decomposition is likely to initiate above 200°C.

Quantitative Data Summary (Predicted)

| Parameter | Predicted Value (Nitrogen Atmosphere) | Rationale |

| Onset of Decomposition (T_onset) | ~210 - 240 °C | Based on the stability of substituted pyridine rings.[9] |

| Peak Decomposition Temperature (T_peak) | ~250 - 280 °C | The point of maximum rate of weight loss. |

| Decomposition Stages | 1-2 stages | Initial cleavage of the ether bond followed by ring degradation. |

| Residual Mass @ 800°C | < 5% | Complete decomposition of the organic structure is expected. |

Proposed Decomposition Pathway

The decomposition of 2-Methyl-3-phenoxypyridine likely begins with the cleavage of the ether bond, which is generally the most thermally labile point in such molecules. This would be followed by the breakdown of the resulting pyridine and phenyl fragments.

Caption: A proposed thermal decomposition pathway for 2-Methyl-3-phenoxypyridine.

Ensuring Trustworthiness and Data Integrity

To ensure the reliability of the TGA data, the following practices are essential:

-

Regular Calibration: The temperature and mass signals of the TGA instrument must be regularly calibrated using certified reference materials.

-

Blank Runs: Performing a run with an empty sample pan helps to identify and correct for any baseline drift.

-

Purity Analysis: The purity of the 2-Methyl-3-phenoxypyridine sample should be confirmed by an orthogonal technique, such as High-Performance Liquid Chromatography (HPLC) or Differential Scanning Calorimetry (DSC), as impurities can significantly affect the TGA curve.[2]

-

Atmosphere Control: The inertness of the nitrogen atmosphere should be verified to prevent unintended oxidative side reactions.

Conclusion

This technical guide provides a robust framework for the thermogravimetric analysis of 2-Methyl-3-phenoxypyridine. By following the detailed experimental protocol and considering the principles of data interpretation outlined herein, researchers can obtain reliable and meaningful data on the thermal stability of this important pharmaceutical intermediate. The predicted thermal behavior, based on analogous structures, suggests that 2-Methyl-3-phenoxypyridine is likely to be stable up to approximately 200°C, with subsequent decomposition occurring in distinct stages. This information is critical for the safe and efficient development of manufacturing processes involving this compound.

References

-

ResearchGate. (2025, November 9). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Retrieved from [Link]

-

MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Retrieved from [Link]

-

National Institutes of Health. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) data showing weight loss of I (solid.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]

-

Pipzine Chemicals. (2026, January 22). 2-Methyl-3-Nitropyridine: Properties, Uses, Safety. Retrieved from [Link]

-

PubMed. (n.d.). Physico-chemical solid-state characterization of pharmaceutical pyrazolones: an unexpected thermal behaviour. Retrieved from [Link]

-

Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]

-

MDPI. (2021, October 22). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methyl-3-phenylaziridine | C9H11N | CID 265375 - PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methyl-3-phenoxypyridine | C12H11NO | CID 12673496 - PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Photochemistry of phenazopyridine hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methyl-3-phenylpyridine | C12H11N | CID 597839 - PubChem. Retrieved from [Link]

-

MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 21). Synthesis and characterization of soluble pyridinium-containing copolyimides. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Ac‐CNImPy and PXZ‐CNImPy. Retrieved from [Link]

-

MDPI. (2022, March 2). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. (Color figure available online.). Retrieved from [Link]

-

Defense Technical Information Center. (1993, March 12). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(Phenylazo)pyridine | C11H9N3 | CID 4313470 - PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyridine | C5H5N | CID 1049 - PubChem. Retrieved from [Link]

Sources

- 1. 2-Methyl-3-phenoxypyridine | C12H11NO | CID 12673496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Biological Potential of 2-Methyl-3-phenoxypyridine Derivatives

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutic agents.[1][2] When functionalized, this heterocyclic core offers a versatile platform for developing novel drug candidates with diverse biological activities. This technical guide focuses on a specific, promising subclass: 2-Methyl-3-phenoxypyridine derivatives. We will explore the synthetic rationale, established biological activities, and the mechanistic underpinnings that position these compounds as compelling subjects for further research and development. This document is intended for researchers, chemists, and drug development professionals, providing both high-level insights and detailed experimental frameworks to guide future investigations in the fields of antimicrobial, anti-inflammatory, and anticonvulsant therapies.

The 2-Methyl-3-phenoxypyridine Scaffold: A Privileged Structure

The 2-Methyl-3-phenoxypyridine core combines several key features that make it an attractive starting point for drug discovery. The pyridine ring itself is a bioisostere of benzene, capable of forming hydrogen bonds, which is crucial for molecular recognition at biological targets.[2] The methyl group at the 2-position can be a site for metabolic transformation or can be functionalized to explore structure-activity relationships (SAR).[3]

The phenoxy group at the 3-position is particularly significant. It introduces a degree of lipophilicity, which can be critical for cell membrane permeability and reaching intracellular targets. Furthermore, the ether linkage provides conformational flexibility, allowing the molecule to adapt to the topology of various binding sites. The overall structure represents a synthetically accessible and highly modular scaffold for creating diverse chemical libraries.

Synthetic Strategies and Screening Workflow

The synthesis of 2-Methyl-3-phenoxypyridine derivatives typically begins with commercially available starting materials. Improved literature procedures allow for the efficient creation of the core structure, which can then be elaborated.[3] For instance, reactions involving the methyl group or substitutions on the pyridine and phenyl rings can be achieved through various organic chemistry transformations. A common pathway involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 3-nitropyridine derivative, with a phenoxide anion.[3]

A logical workflow for the discovery and initial validation of novel derivatives is essential. This process ensures that synthetic efforts are efficiently channeled towards identifying the most promising candidates for further development.

Caption: General workflow for the synthesis and evaluation of novel derivatives.

Key Biological Activities of Pyridine Derivatives

Heterocyclic compounds containing pyridine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects.[2][4][5] This broad spectrum of activity underscores their therapeutic potential and justifies the exploration of novel derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the urgent discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area.[6][7][8] The mechanism of action can vary widely, from inhibiting essential enzymes to disrupting cell membrane integrity.

Causality in Experimental Design: The initial assessment of antimicrobial activity is typically performed using a panel of clinically relevant microorganisms, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[9] This broad-spectrum screening is a cost-effective way to identify the potential range of activity. The agar cup plate method is a common preliminary qualitative test, while the microbroth dilution method is the gold standard for determining the quantitative Minimum Inhibitory Concentration (MIC).[9]

Table 1: Representative Antimicrobial Activity of Pyridine-Based Compounds

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus | Similar to Linezolid | [6] |

| 3-Alkylidene-2-indolones | S. aureus ATCC 6538 | 0.5 | [8] |

| Tetrahydrothienopyridopyrimidines | Various Bacteria | Mild to Moderate | [7] |

| 2-Methyl-5-nitroimidazoles | S. aureus, E. coli | Active at 100 µg/mL |[9] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Microbroth Dilution

This protocol is a standardized method for quantitatively assessing the antimicrobial efficacy of test compounds.

-

Preparation of Materials:

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required.

-

Bacterial/fungal inoculum, adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Test compound stock solution (e.g., 10 mg/mL in DMSO).

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and negative control (vehicle, e.g., DMSO).

-

-

Serial Dilution:

-

Add 100 µL of sterile broth to all wells of the microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.

-

Repeat for the positive control compound in a separate row.

-

-

Inoculation:

-

Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

-

The self-validating nature of this protocol lies in the controls: the sterility control must show no growth, the growth control must show robust growth, and the positive control must inhibit growth at its known effective concentration.

-

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyridine-containing compounds have been investigated as potential anti-inflammatory agents.[10][11][12] Some derivatives exert their effects by modulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11][12][13]

Causality in Experimental Design: The carrageenan-induced paw edema model in rodents is a classic, well-validated assay for acute inflammation. Carrageenan injection triggers a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and cytokines like TNF-α. This makes the model particularly useful for identifying compounds with NSAID-like activity or those that interfere with cytokine signaling pathways. Measuring the reduction in paw volume provides a quantitative and reliable endpoint for assessing anti-inflammatory efficacy.

Caption: Simplified pathway of TNF-α mediated inflammation and potential inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization:

-

Use male Wistar rats (180-200 g). Acclimatize animals for at least one week before the experiment with free access to food and water.

-

Fast the animals overnight before the experiment.

-

-

Compound Administration:

-

Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and test compound groups at various doses (e.g., 10, 20, 40 mg/kg).

-

Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

-

Inject 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

-

-

Measurement of Edema:

-

Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

-

-

Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test. A significant reduction in paw edema compared to the control group indicates anti-inflammatory activity.[11]

-

Anticonvulsant Activity

Epilepsy is a common neurological disorder characterized by recurrent seizures.[14] While many antiepileptic drugs are available, a significant portion of patients have drug-resistant epilepsy, driving the need for novel therapeutic agents. Pyridine derivatives have been explored for their anticonvulsant properties.[15][16]

Causality in Experimental Design: The Antiepileptic Drug Development (ADD) Program utilizes a tiered screening approach. The initial phase typically involves the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scMet) test.[15] The MES test is a model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread. The scMet test is a model for absence seizures and identifies compounds that elevate the seizure threshold. Using both models provides a broader initial characterization of a compound's potential mechanism of action. Neurotoxicity is concurrently assessed (e.g., via the rotorod test) to establish a protective index (PI = TD50/ED50), which is a critical measure of a compound's therapeutic window.[15][16]

Table 2: Representative Anticonvulsant Activity of CNS-Active Compounds

| Compound Class | Test Model | Activity (ED50, mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |

|---|---|---|---|---|

| 2-Benzylsuccinimides | MES (mice, i.p.) | Potent | Exhibited neurotoxicity | [15] |

| 2-Benzylsuccinimides | scMet (mice, i.p.) | Potent | Exhibited neurotoxicity | [15] |

| Quinazolinones | MES (mice, i.p.) | Active | Neurotoxic | [16] |

| 1-Diethylamino-3-phenylprop-2-en-1-one | MES (rats, p.o.) | 25.3 | >450 |[17] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

-

Animal Preparation:

-

Use male ICR mice (20-25 g).

-

Administer the test compound (or vehicle/positive control like Phenytoin) via the intended route (i.p. or p.o.) at various doses.

-

-

Induction of Seizure:

-

At the time of predicted peak effect (e.g., 30 minutes for i.p., 60 minutes for p.o.), deliver an electrical stimulus through corneal electrodes.

-

The stimulus is typically 50 mA for mice, delivered for 0.2 seconds by a constant-current device.

-

-

Endpoint Observation:

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position greater than 90 degrees to the plane of the body.

-

The absence of this tonic extension phase is defined as protection.

-

-

Data Analysis:

-

The effective dose 50 (ED50), the dose required to protect 50% of the animals, is calculated using probit analysis.

-

This test is typically run in parallel with a neurotoxicity assay (e.g., rotorod test) to determine the TD50 (toxic dose 50).

-

A promising compound will have a high protective index (TD50/ED50), indicating a good separation between efficacy and toxicity.[15]

-

Future Perspectives and Drug Development

The 2-Methyl-3-phenoxypyridine scaffold is a fertile ground for further drug discovery. Future work should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

-

Mechanism of Action Studies: Elucidating the specific molecular targets for the most active compounds. For instance, identifying the specific enzymes inhibited or receptors modulated.

-

Advanced In Vivo Models: Testing lead candidates in more complex, chronic models of disease to better predict clinical efficacy.

-

Safety and Toxicology: Comprehensive profiling of lead compounds to ensure an acceptable safety margin for potential clinical development.

Conclusion

Derivatives of the 2-Methyl-3-phenoxypyridine scaffold represent a class of molecules with significant, demonstrable potential across multiple therapeutic areas. Their synthetic tractability and the diverse biological activities exhibited by related pyridine structures make them a compelling focus for medicinal chemistry programs. The systematic application of the validated experimental protocols detailed in this guide can facilitate the identification and development of novel drug candidates with improved efficacy and safety profiles, addressing unmet needs in infectious diseases, inflammatory disorders, and neurology.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemistry.mdma.ch [chemistry.mdma.ch]

- 17. mdpi.com [mdpi.com]

2-Methyl-3-phenoxypyridine: A Privileged Scaffold for Conformational Control in Drug Design

Topic: 2-Methyl-3-phenoxypyridine as a Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-methyl-3-phenoxypyridine motif represents a sophisticated structural refinement in modern medicinal chemistry. Unlike the flexible diphenyl ether scaffold, this heterocyclic analog introduces two critical design elements: electronic modulation via the pyridine nitrogen and conformational restriction driven by the ortho-methyl group. This guide analyzes the scaffold's utility in optimizing ligand-target binding kinetics, particularly in P2X3 receptor antagonism and CXCR4 modulation, and provides validated protocols for its synthesis and diversification.

Structural & Physicochemical Attributes[1]

The "Ortho-Methyl Twist" Effect